

Vandetanib-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Vandetanib-d4**

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An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Deuterated Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Vandetanib-d4**, a deuterated analog of the multi-tyrosine kinase inhibitor Vandetanib. This document summarizes its chemical structure, and physicochemical properties, and delves into the established mechanism of action of its parent compound, Vandetanib. While detailed, step-by-step experimental protocols for the synthesis and specific biological assays of **Vandetanib-d4** are not publicly available in the cited literature, this guide presents available data and general methodologies to inform researchers in the field.

Chemical Structure and Properties

Vandetanib-d4 is a deuterated form of Vandetanib, a small molecule inhibitor of several receptor tyrosine kinases. The incorporation of deuterium atoms can modify the pharmacokinetic properties of a drug, potentially leading to an improved metabolic profile.

Table 1: Physicochemical Properties of **Vandetanib-d4**

Property	Value	Reference
Chemical Formula	$C_{22}H_{20}D_4BrFN_4O_2$	N/A
Molecular Weight	479.4 g/mol	N/A
IUPAC Name	N-(4-bromo-2-fluorophenyl)-6-methoxy-7-{{[1-(methyl-d3)-piperidin-4-yl]-2,2,6,6-d4}methoxy}quinazolin-4-amine	N/A
Appearance	Solid (presumed)	N/A
Solubility	Data not available	N/A
Purity	Data not available	N/A

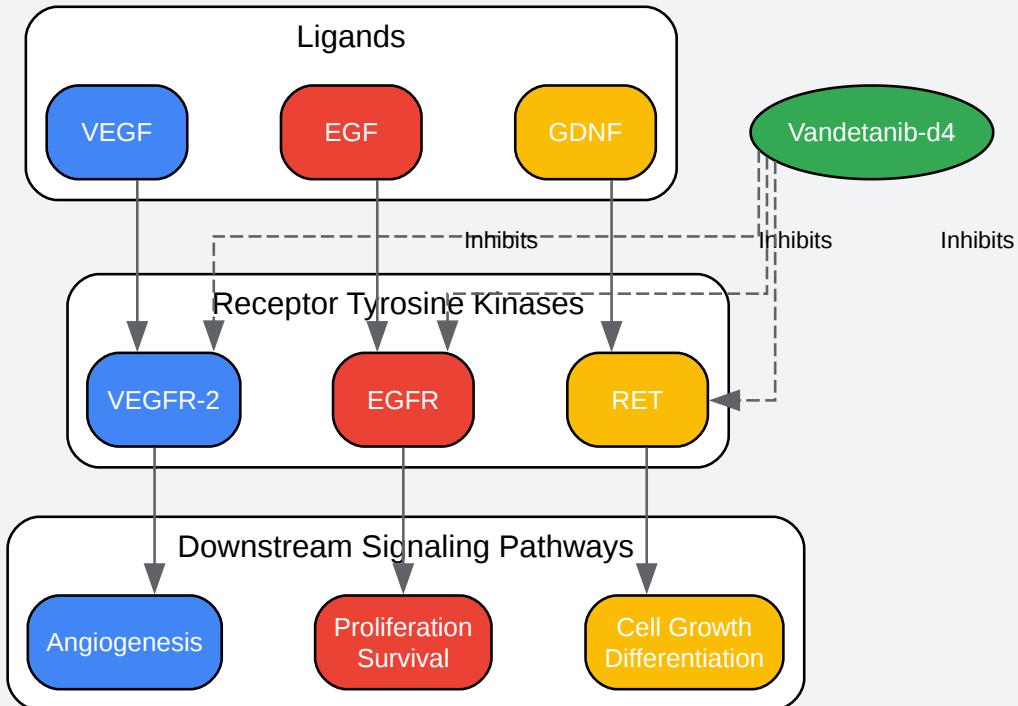
Mechanism of Action

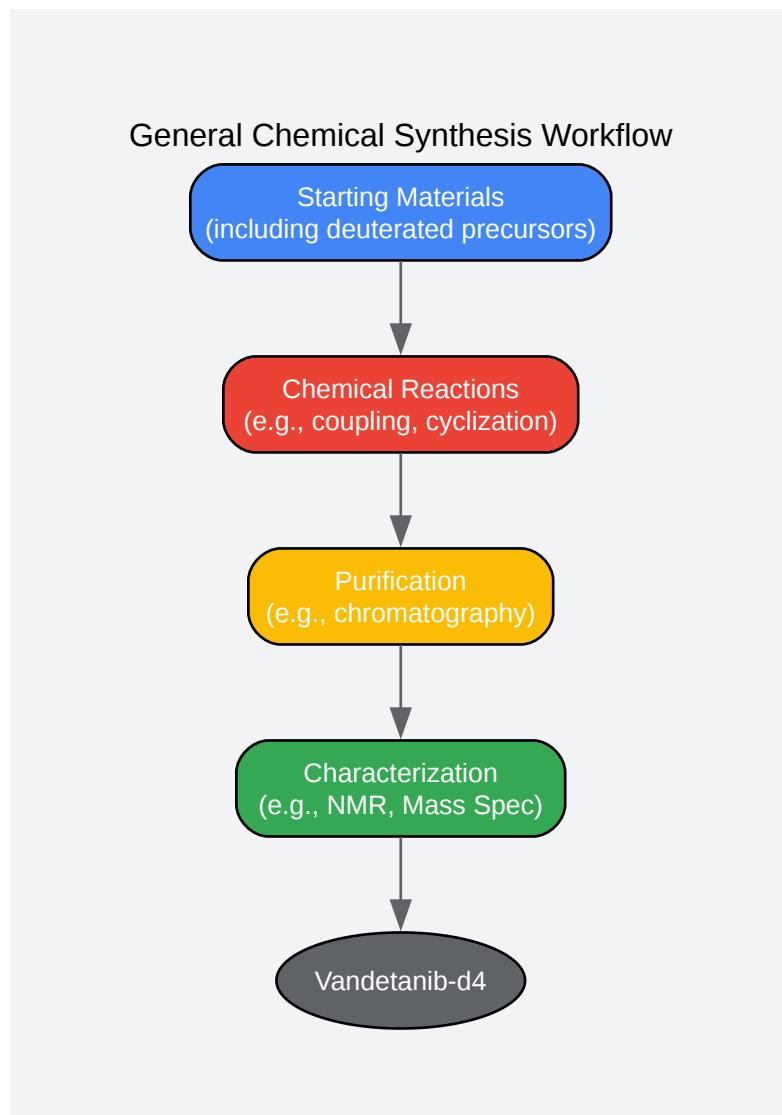
Vandetanib, the non-deuterated parent compound, is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.^{[1][2][3]} By targeting these kinases, Vandetanib disrupts key signaling pathways involved in tumor angiogenesis, cell proliferation, and survival.^{[2][3]}

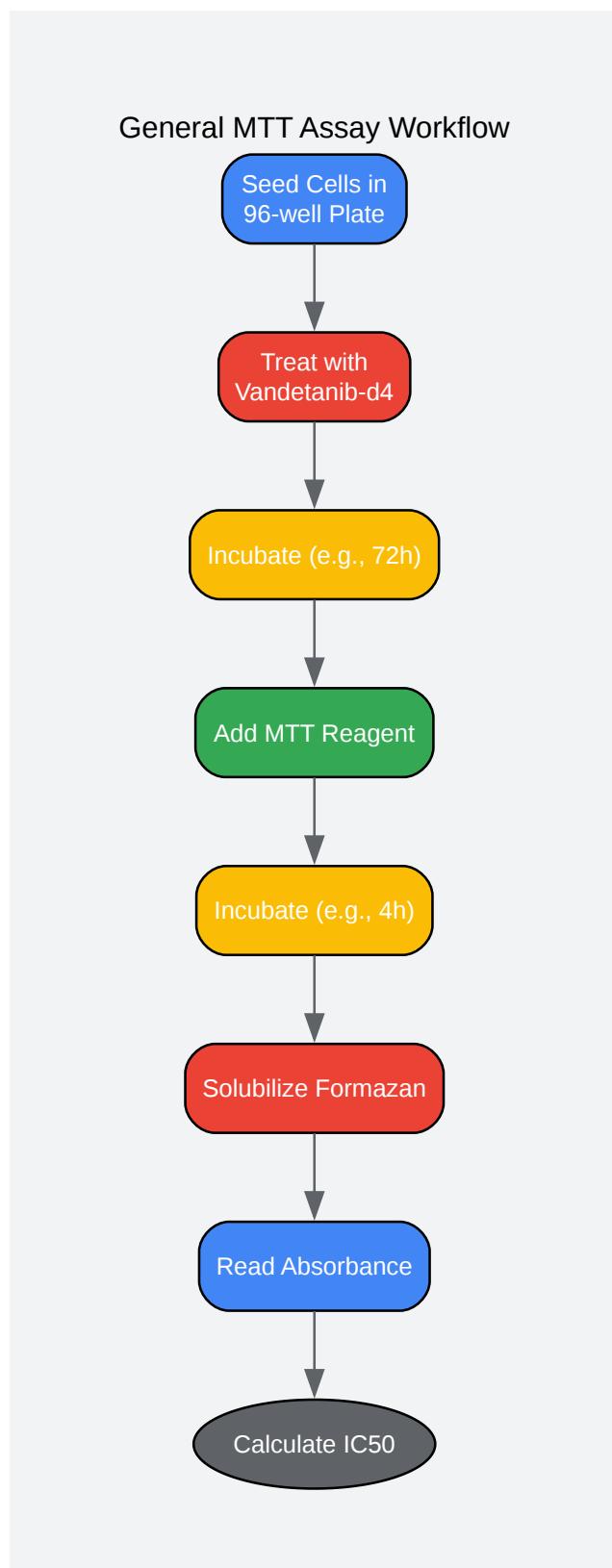
The mechanism of action for **Vandetanib-d4** is presumed to be identical to that of Vandetanib. The primary rationale for deuteration is to alter the drug's metabolic fate by strengthening the chemical bonds at positions susceptible to metabolic breakdown, a concept known as the kinetic isotope effect.

Below is a diagram illustrating the signaling pathways targeted by Vandetanib.

Vandetanib Signaling Pathway Inhibition







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